Cas no 88-34-6 (Acetyl chloride,2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-)

Acetyl chloride,2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- structure
88-34-6 structure
Product Name:Acetyl chloride,2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
Numero CAS:88-34-6
MF:C18H27ClO2
MW:310.858784914017
CID:723528
PubChem ID:66612
Update Time:2025-04-19

Acetyl chloride,2-[2,4-bis(1,1-dimethylpropyl)phenoxy]- Proprietà chimiche e fisiche

Nomi e identificatori

    • Acetyl chloride,2-[2,4-bis(1,1-dimethylpropyl)phenoxy]-
    • [2,4-bis(1,1-dimethylpropyl)phenoxy]acetyl chloride
    • 2-[2,4-bis(2-methylbutan-2-yl)phenoxy]acetyl chloride
    • [2,4-bis(1,1-dimethylpropyl)phenoxy]-acetyl chlorid
    • Acetyl chloride, [2,4-bis(1,1-dimethylpropyl)phenoxy]-
    • EINECS 201-822-4
    • AKOS015890820
    • Acetyl chloride, 2-(2,4-bis(1,1-dimethylpropyl)phenoxy)-
    • 2,4-Di-t-pentylphenoxyacetyl chloride
    • 2-(2,4-di-t-pentylphenoxy)ethanoyl chloride
    • 2,4-di-tert-amylphenoxyacetyl chloride
    • 2,4-di-tert-pentylphenoxyacetyl chloride
    • Acetyl chloride, (2,4-bis(1,1-dimethylpropyl)phenoxy)-
    • DTXSID2058964
    • KSYTWDUNKAIFLK-UHFFFAOYSA-N
    • alpha-(2,4-di-tert-amylphenoxy)acetyl chloride
    • (2,4-Bis(1,1-dimethylpropyl)phenoxy)acetyl chloride
    • [2,4-bis-(1,1-Dimethylpropyl)phenoxy]acetyl chloride
    • SCHEMBL4804002
    • 2-(2,4-di-t-pentyl-phenoxy)ethanoyl chloride
    • 88-34-6
    • NS00039255
    • Inchi: 1S/C18H27ClO2/c1-7-17(3,4)13-9-10-15(21-12-16(19)20)14(11-13)18(5,6)8-2/h9-11H,7-8,12H2,1-6H3
    • Chiave InChI: KSYTWDUNKAIFLK-UHFFFAOYSA-N
    • Sorrisi: ClC(COC1=CC=C(C=C1C(C)(C)CC)C(C)(C)CC)=O

Proprietà calcolate

  • Massa esatta: 310.17
  • Massa monoisotopica: 310.17
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 2
  • Conta atomi pesanti: 21
  • Conta legami ruotabili: 7
  • Complessità: 349
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 26.3A^2
  • XLogP3: 6.9

Proprietà sperimentali

  • Densità: 1.019
  • Punto di ebollizione: 366.4°C at 760 mmHg
  • Punto di infiammabilità: 135.1°C
  • Indice di rifrazione: 1.492
Fornitori consigliati
上海帛亦医药科技有限公司
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Reagenti
Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Xiamen PinR Bio-tech Co., Ltd.
Shanghai Aoguang Biotechnology Co., Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Aoguang Biotechnology Co., Ltd
Shandong Jing Kun Chemical Co.,Ltd.
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shandong Jing Kun Chemical Co.,Ltd.
Shanghai Joy Biotech Ltd
Membro d'oro
Audited Supplier Fornitore verificato
CN Fornitore
Grosso
Shanghai Joy Biotech Ltd